(Z)-4-Methylpent-2-enoic acid (CAS 1775-44-6) is a sterically defined, branched α,β-unsaturated carboxylic acid utilized as a stereospecific building block in pharmaceutical synthesis and as a specialized flavor compound (FEMA 4180). Its distinct cis-geometry at the double bond dictates its reactivity profile, particularly in transition-metal-catalyzed asymmetric hydrogenations and conjugate additions, where it serves as a rigid precursor for chiral aliphatic chains. For procurement professionals, securing the isomerically pure (Z)-form is critical, as trace contamination with the more thermodynamically stable (E)-isomer can compromise downstream enantiomeric excess (ee) and alter the organoleptic properties of final formulations [1].
Substituting (Z)-4-methylpent-2-enoic acid with its (E)-isomer or the saturated analog 4-methylpentanoic acid results in fundamental process failures. In asymmetric synthesis, the cis-orientation of the isopropyl-like branching strictly governs the facial approach of chiral catalysts; substituting with the (E)-isomer typically inverts the resulting stereocenter or drastically reduces catalytic turnover [1]. In Michael additions, the steric shielding inherent to the (Z)-configuration alters nucleophilic attack trajectories, rendering reaction conditions optimized for the (E)-isomer ineffective [2]. Furthermore, in flavor and fragrance applications, the saturated analog introduces off-target pungent notes, completely disrupting the targeted sensory profile[3].
In the synthesis of chiral γ-amino acids and lactams, the geometric purity of the unsaturated precursor is paramount. Rhodium-catalyzed asymmetric hydrogenation of the (Z)-isomer using specialized ligands yields the corresponding chiral product with high enantiomeric excess. Because the (Z)- and (E)-isomers present opposite faces to the chiral catalyst, substituting the (Z)-isomer with the (E)-isomer under identical catalytic conditions results in the inversion of the product's stereocenter. Procurement of the pure (Z)-isomer is therefore mandatory for predictable stereocontrol, as mixed isomeric batches yield near-racemic mixtures [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Stereochemical Outcome |
| Target Compound Data | (Z)-isomer yields specific (S)- or (R)-enantiomer at >98% ee with matched ligand |
| Comparator Or Baseline | (E)-isomer yields the opposite enantiomer under identical chiral catalysis |
| Quantified Difference | Complete inversion of stereochemical outcome (e.g., from >98% ee (S) to >98% ee (R)) |
| Conditions | Rh-catalyzed asymmetric hydrogenation |
Ensures the correct enantiomer is produced in the synthesis of chiral APIs, avoiding costly separation of racemic mixtures.
The cis-alkyl branching in (Z)-4-methylpent-2-enoic acid introduces significant steric hindrance at the β-carbon compared to the trans-geometry of the (E)-isomer. During conjugate additions with carbon nucleophiles, this steric shielding drastically reduces the rate of nucleophilic attack. Processes optimized for the (E)-isomer will experience stalled kinetics and low yields if the (Z)-isomer is used as a substitute. Conversely, when the (Z)-isomer is specifically required to access a particular syn/anti diastereomer, the (E)-isomer cannot be substituted without altering the transition state energy and failing to produce the desired diastereomeric ratio[1].
| Evidence Dimension | Nucleophilic addition rate and diastereoselectivity |
| Target Compound Data | (Z)-isomer exhibits high steric hindrance and slower relative kinetics |
| Comparator Or Baseline | (E)-isomer exhibits lower steric hindrance and faster relative kinetics |
| Quantified Difference | Significant reduction in relative reaction rate and divergent diastereomeric trajectories |
| Conditions | Michael addition with carbon nucleophiles |
Prevents batch failures in complex syntheses by ensuring the precursor geometry matches the validated process kinetics.
As a registered flavor ingredient (FEMA 4180), (Z)-4-methylpent-2-enoic acid provides specific floral, fruity, and ambergris-like notes, which are highly valued in tobacco fermentation extracts and specialized fragrance formulations. Substituting this compound with its saturated counterpart, 4-methylpentanoic acid (isocaproic acid), fundamentally ruins the formulation. The saturated analog is characterized by harsh, cheesy, and sweaty notes. The presence of the cis-double bond is an absolute requirement for the desired sensory profile, making the (Z)-isomer an irreplaceable component in these high-value consumer products[1].
| Evidence Dimension | Olfactory profile |
| Target Compound Data | Floral, fruity, and ambergris notes |
| Comparator Or Baseline | 4-methylpentanoic acid imparts harsh, cheesy, and sweaty notes |
| Quantified Difference | Complete divergence in sensory perception |
| Conditions | Flavor and fragrance formulation evaluation |
Guarantees the sensory integrity of the final product, which is critical for consumer acceptance in the flavor and fragrance industry.
The pure (Z)-isomer is the required starting material when a specific enantiomer of a branched aliphatic amino acid or lactam must be synthesized via asymmetric hydrogenation. Its defined cis-geometry ensures that chiral catalysts deliver hydrogen to the correct face of the molecule, which is critical in the production of neuroactive compounds where enantiomeric purity is strictly regulated [1].
In complex natural product or pharmaceutical synthesis requiring the installation of adjacent stereocenters, the (Z)-isomer is selected over the (E)-isomer to force a specific trajectory during Michael additions. The steric bulk of the cis-isobutyl group dictates the transition state, enabling access to diastereomers that cannot be synthesized from the trans-isomer [2].
For formulators developing specialized tobacco extracts, ambergris substitutes, or complex fruity profiles, (Z)-4-methylpent-2-enoic acid is the exact ingredient required. It cannot be substituted with saturated analogs without introducing unacceptable off-notes, making it essential for premium sensory formulations [3].
Corrosive